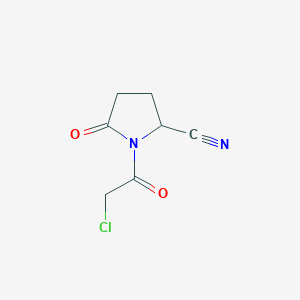
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C7H9ClN2O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride. The process includes several steps:
N-chloroacetylation: L-proline reacts with chloroacetyl chloride to form an N-acylated product.
Carboxamide Dehydration: The carboxylic acid moiety of the N-acylated product is converted into the corresponding amide intermediate.
Carboxyl Amination: The amide intermediate is further converted into the carbonitrile.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while maintaining mild reaction conditions. These methods often involve the use of solvents and catalysts to facilitate the reactions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the chloroacetyl group.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid derivative .
Applications De Recherche Scientifique
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile has several scientific research applications:
Pharmaceuticals: It serves as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its unique chemical properties.
Medicinal Chemistry: It is instrumental in the synthesis of novel ligands with potential anti-diabetic activity.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
DPP-IV Inhibition: The compound acts as an intermediate in the synthesis of DPP-IV inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-IV.
Molecular Targets: The primary molecular target is the DPP-IV enzyme, which plays a crucial role in glucose metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxindole: A heterocyclic compound with similar applications in medicinal chemistry.
Triazoles: Nitrogenous heterocyclic compounds with versatile biological activities.
Phenoxy-substituted Quinoline Compounds: These compounds share structural similarities and are used in similar applications.
Uniqueness
1-(2-Chloroacetyl)-5-oxopyrrolidine-2-carbonitrile is unique due to its specific chemical structure, which allows it to serve as a key intermediate in the synthesis of important pharmaceutical agents like DPP-IV inhibitors. Its ability to undergo various chemical reactions also makes it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
98062-39-6 |
|---|---|
Formule moléculaire |
C7H7ClN2O2 |
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
1-(2-chloroacetyl)-5-oxopyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H7ClN2O2/c8-3-7(12)10-5(4-9)1-2-6(10)11/h5H,1-3H2 |
Clé InChI |
ODXHTTDMDVGPCD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1C#N)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


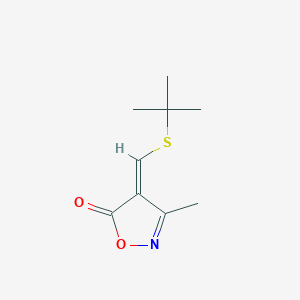
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)
![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)
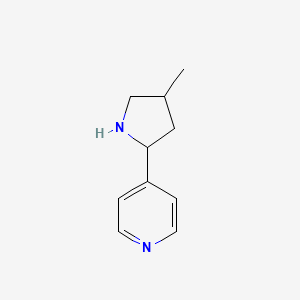
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
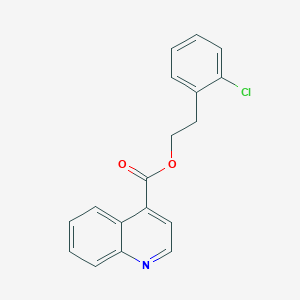
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
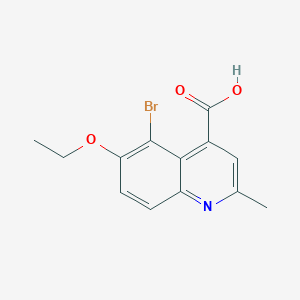
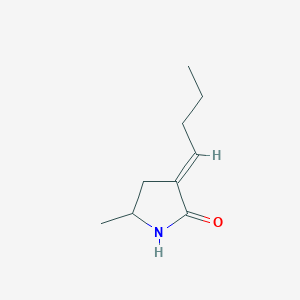
![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)
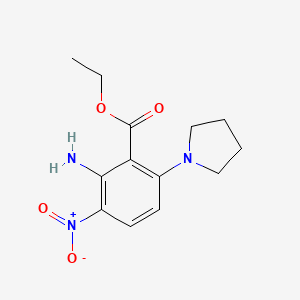

![(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
